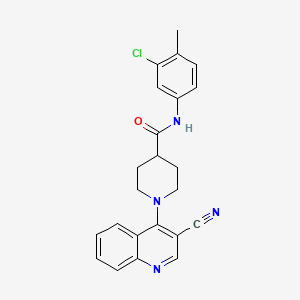

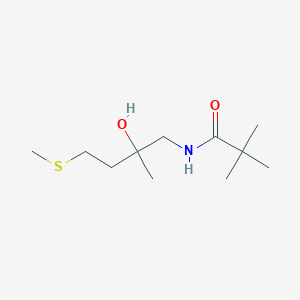

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by the Molecular Libraries Probe Production Centers Network (MLPCN) and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Bondock and Gieman (2015) explored the synthesis of compounds with a core structure related to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," evaluating their antibacterial and anticancer activities. The research found that certain derivatives demonstrated potent activity against various tumor cell lines, indicating the compound's potential as a lead in anticancer drug development (Bondock & Gieman, 2015).

Potential Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of a related compound to assess their potential as antipsychotic agents. These analogues exhibited significant in vitro binding to dopamine and serotonin receptors and demonstrated in vivo antagonistic activity against apomorphine-induced responses in mice. This research highlights the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).

CGRP Receptor Inhibition

A publication by Cann et al. (2012) detailed the stereoselective synthesis of a compound structurally similar to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," designed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This research provides insights into the chemical synthesis process and the potential application of such compounds in treating conditions mediated by the CGRP receptor (Cann et al., 2012).

Orexin Receptor Antagonism

Research by Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, offering insight into its pharmacokinetic profile and metabolic pathways. Although the specific structure differs, the methodology and findings provide a valuable reference for understanding the metabolic fate and therapeutic potential of similar compounds (Renzulli et al., 2011).

Diabetes Drug Development

Sawai et al. (2010) described the development of a manufacturing process for a peptide-like compound, demonstrating the potential for large-scale production. This research underscores the importance of efficient synthesis methods in the development of new drugs for chronic conditions such as diabetes (Sawai et al., 2010).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOZAXDGDDSXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)

![6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2590096.png)

![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)

![5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2590102.png)

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)